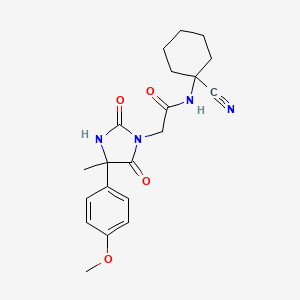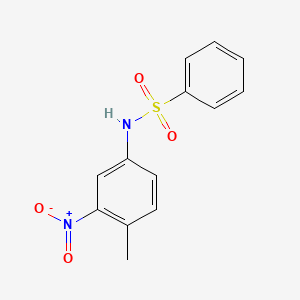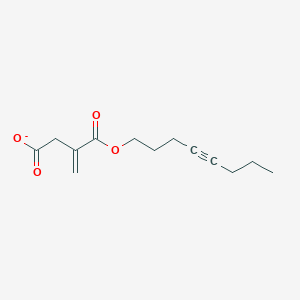
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate is an organic compound that features a unique combination of functional groups, including an alkyne, an ester, and an alkene. This compound is of interest in organic synthesis due to its potential reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate typically involves the esterification of but-3-enoic acid with oct-4-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl) are used for electrophilic addition reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate involves its reactivity with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds. The ester group can be hydrolyzed to release the corresponding acid and alcohol. The alkene group can participate in polymerization reactions, forming polymers with unique properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromine atom instead of an alkyne group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole moiety and is used in the synthesis of biologically active natural products.
Properties
Molecular Formula |
C13H17O4- |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
3-oct-4-ynoxycarbonylbut-3-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-13(16)11(2)10-12(14)15/h2-4,7-10H2,1H3,(H,14,15)/p-1 |
InChI Key |
FWVKMINCOXJSPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC#CCCCOC(=O)C(=C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



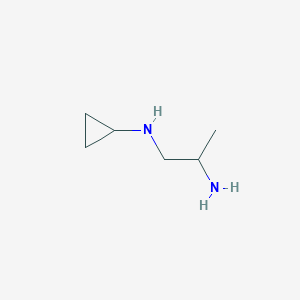
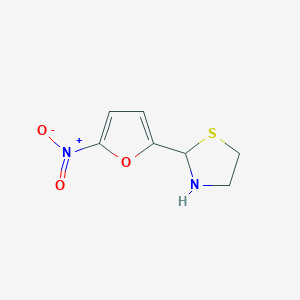
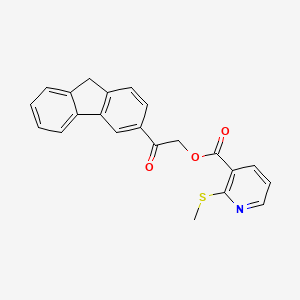
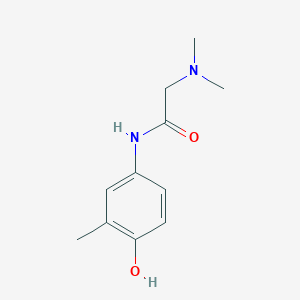
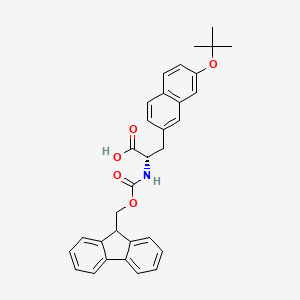
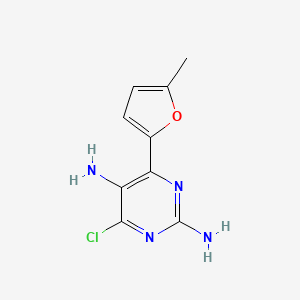

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)
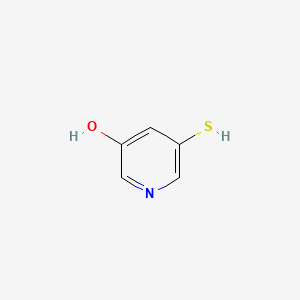
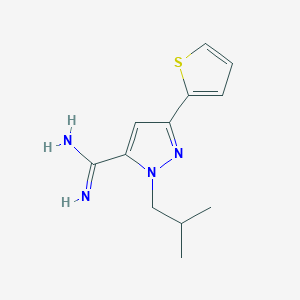
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
